2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Overview
Description
2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound that features an imidazole ring, a dibenzofuran moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions:
Reduction: The imidazole ring can be reduced under hydrogenation conditions to yield a saturated imidazoline derivative.
Substitution: The methoxy group on the dibenzofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Imidazoline derivatives
Substitution: Various substituted dibenzofuran derivatives
Scientific Research Applications
2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-imidazole: Shares the imidazole core but lacks the thioether and dibenzofuran moieties.
2-methoxydibenzo[b,d]furan: Contains the dibenzofuran moiety but lacks the imidazole and thioether groups.
Uniqueness
2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is unique due to its combination of an imidazole ring, a thioether linkage, and a dibenzofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(2-methoxydibenzofuran-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O3S/c1-35-28-16-23-22-14-8-9-15-26(22)36-27(23)17-24(28)32-29(34)19-37-30-31-18-25(20-10-4-2-5-11-20)33(30)21-12-6-3-7-13-21/h2-18H,19H2,1H3,(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTIWKUWBJUUGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NC=C(N4C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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